(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL
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Description
Molecular Structure Analysis
The molecular structure of “(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL” is represented by the formula C8H10FNO. The presence of fluorine (F) in the structure indicates that it is a fluorinated compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not provided in the search results . For more detailed information, one would need to refer to its Material Safety Data Sheet (MSDS) or similar resources.Scientific Research Applications
Chemical Synthesis and Reactivity
Research has explored the reactivity and utility of compounds structurally related to (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL in various chemical syntheses. For instance, studies have highlighted the activation and subsequent reactions of compounds like 1-(4-fluorophenyl)prop-2-yn-1-ol, leading to the formation of allenylidene derivatives, alkenylcarbyne complexes, and γ-substituted vinylidene complexes (Bustelo, Jiménez-Tenorio, Puerta, & Valerga, 2007). Similarly, fluorophenyl-related compounds have been used in the synthesis of NK(1) receptor antagonists through a series of reactions, demonstrating the versatility of such compounds in medicinal chemistry (Brands et al., 2003).
Structural Analysis and Crystallography
The structural characteristics and crystallographic analysis of compounds similar to this compound have been a subject of interest. For example, the synthesis and crystallographic examination of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provided insights into the molecular structure and intermolecular interactions of such compounds (Sapnakumari et al., 2014).
Radiopharmaceutical Applications
There has been significant progress in the development of radiopharmaceuticals using fluorophenyl-related compounds. For instance, a modified synthesis system for O-(2-[18F]fluoroethyl)-L-tyrosine, a tracer for tumor imaging, was described, showcasing the potential of fluorophenyl compounds in PET imaging (Tang et al., 2003).
Organic Synthesis and Catalysis
The use of fluorophenyl-related compounds in organic synthesis and as catalysts has been explored, demonstrating the compounds' potential in creating complex chemical structures and facilitating various chemical reactions. Studies have described the synthesis of novel Schiff bases using derivatives of such compounds, underscoring their applicability in synthesizing complex organic molecules with potential biological activities (Puthran et al., 2019).
properties
IUPAC Name |
(2S)-2-amino-2-(2-fluorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOFSDXTFGOZLA-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CO)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293040 |
Source
|
Record name | (βS)-β-Amino-2-fluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
224434-02-0 |
Source
|
Record name | (βS)-β-Amino-2-fluorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224434-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-Amino-2-fluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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